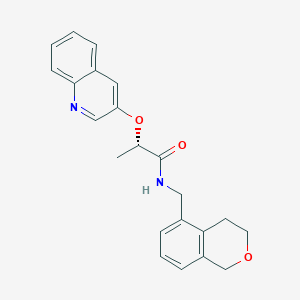
(2S)-N-(3,4-dihydro-1H-isochromen-5-ylmethyl)-2-quinolin-3-yloxypropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-N-(3,4-dihydro-1H-isochromen-5-ylmethyl)-2-quinolin-3-yloxypropanamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of (2S)-N-(3,4-dihydro-1H-isochromen-5-ylmethyl)-2-quinolin-3-yloxypropanamide involves the inhibition of PARP-1, which leads to the accumulation of DNA damage and ultimately cell death. This mechanism has potential applications in cancer therapy, as cancer cells are more reliant on PARP-1 for DNA repair than normal cells.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits potent activity against various cancer cell lines, including breast, ovarian, and prostate cancer. It has also been found to exhibit neuroprotective effects in models of neurodegenerative diseases, such as Parkinson's and Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using (2S)-N-(3,4-dihydro-1H-isochromen-5-ylmethyl)-2-quinolin-3-yloxypropanamide in lab experiments is its potent and selective inhibition of PARP-1, which allows for the study of PARP-1 signaling pathways in various biological processes. However, one limitation is the potential for off-target effects, as PARP-1 is involved in various cellular processes beyond DNA repair.
Future Directions
For research on (2S)-N-(3,4-dihydro-1H-isochromen-5-ylmethyl)-2-quinolin-3-yloxypropanamide include the development of more potent and selective PARP-1 inhibitors, the investigation of its potential applications in combination with other cancer therapies, and the exploration of its neuroprotective effects in animal models of neurodegenerative diseases. Additionally, the potential for off-target effects should be further investigated in order to fully understand the mechanism of action of this compound.
Synthesis Methods
The synthesis of (2S)-N-(3,4-dihydro-1H-isochromen-5-ylmethyl)-2-quinolin-3-yloxypropanamide involves the reaction of 3,4-dihydroisocoumarin with 2-amino-3-chloro-quinoline in the presence of triethylamine and acetic anhydride. The resulting product is then treated with (S)-2-(2,2,2-trifluoroacetyl)amino-3-(4-hydroxyphenyl)propanoic acid to obtain the final compound.
Scientific Research Applications
(2S)-N-(3,4-dihydro-1H-isochromen-5-ylmethyl)-2-quinolin-3-yloxypropanamide has been studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. It has been found to exhibit promising activity as a potent and selective inhibitor of the enzyme poly(ADP-ribose) polymerase-1 (PARP-1), which is involved in DNA repair and cellular stress responses.
properties
IUPAC Name |
(2S)-N-(3,4-dihydro-1H-isochromen-5-ylmethyl)-2-quinolin-3-yloxypropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3/c1-15(27-19-11-16-5-2-3-8-21(16)23-13-19)22(25)24-12-17-6-4-7-18-14-26-10-9-20(17)18/h2-8,11,13,15H,9-10,12,14H2,1H3,(H,24,25)/t15-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFBPEIWXFONZMG-HNNXBMFYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC=CC2=C1CCOC2)OC3=CC4=CC=CC=C4N=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NCC1=CC=CC2=C1CCOC2)OC3=CC4=CC=CC=C4N=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2S,3R)-2-(4-chlorophenyl)oxolan-3-yl]-2-[4-(tetrazol-1-yl)phenyl]acetamide](/img/structure/B7343918.png)
![(2R,4R)-1-acetyl-4-hydroxy-N-[(2S,3R)-2-phenyloxolan-3-yl]pyrrolidine-2-carboxamide](/img/structure/B7343926.png)
![2-(6-ethoxypyridin-2-yl)-N-[3-(hydroxymethyl)cyclobutyl]acetamide](/img/structure/B7343932.png)
![[(2S,3S)-2-[2-(4-fluorophenyl)pyrazol-3-yl]oxolan-3-yl]-(4-methylsulfanylpiperidin-1-yl)methanone](/img/structure/B7343944.png)
![N-[(2S,3R)-2-(3,4-difluorophenyl)oxolan-3-yl]-3,5-dimethylpyridine-2-carboxamide](/img/structure/B7343948.png)
![(3S)-3-[2-(4-methylsulfanylpiperidin-1-yl)-2-oxoethyl]-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B7343954.png)
![[(2R,4R)-4-hydroxy-2-methylpiperidin-1-yl]-[1-(2-phenylethyl)triazol-4-yl]methanone](/img/structure/B7343955.png)
![N-cyclopropyl-3-[(2S)-2-methyl-1,1-dioxo-1,4-thiazinane-4-carbonyl]benzamide](/img/structure/B7343958.png)
![[2-(2,6-difluorophenyl)-1,3-thiazol-4-yl]-[(2R,4R)-4-hydroxy-2-methylpiperidin-1-yl]methanone](/img/structure/B7343965.png)
![[(2S)-2-methyl-1,1-dioxo-1,4-thiazinan-4-yl]-(2-pyrazol-1-ylphenyl)methanone](/img/structure/B7343967.png)
![[2-(methylamino)-5-(trifluoromethyl)phenyl]-[(2S)-2-methyl-1,1-dioxo-1,4-thiazinan-4-yl]methanone](/img/structure/B7343985.png)
![N-[[(2R,3S)-2-(4-fluorophenyl)oxolan-3-yl]methyl]-3-(methylsulfanylmethyl)pyridine-2-carboxamide](/img/structure/B7343986.png)
![3-ethyl-2,4-dioxo-N-[[(2R,3S)-2-phenyloxolan-3-yl]methyl]-1H-quinazoline-7-carboxamide](/img/structure/B7343997.png)
![N-[4-[(3R)-3-(trifluoromethyl)piperidine-1-carbonyl]pyridin-2-yl]cyclopropanecarboxamide](/img/structure/B7343999.png)